N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unfortunately, I couldn’t find any specific description for this compound.
Synthesis Analysis
No information was found regarding the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis could not be performed due to lack of data.Chemical Reactions Analysis
No chemical reactions involving this compound were found.Physical And Chemical Properties Analysis
There are no available data on the physical and chemical properties of this compound.Scientific Research Applications
Synthesis of Novel Compounds
- The synthesis of novel compounds using building blocks like 4-toluenesulfonamide has led to the creation of a range of derivatives, including triazepines, pyrimidines, and azoles, showcasing the utility of such frameworks in generating diverse chemical entities with potential biological activities (Khodairy, Ali, & El-wassimy, 2016).
Antimicrobial and Antifungal Activities
- A series of azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide demonstrated good antibacterial activity, highlighting the potential of such compounds in addressing microbial resistance (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2012).
Potential Antitumor Agents
- Compounds synthesized as potential antitumor agents, such as N-1-(3,5-dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides, indicate the research interest in developing novel therapeutics based on these chemical scaffolds (Reddy, Raju, Reddy, & Rajanarendar, 2010).
Herbicidal Activity
- The synthesis and evaluation of compounds for herbicidal activity, such as N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrate the application of these frameworks in agricultural sciences, offering solutions for weed control (Liu et al., 2008).
Safety And Hazards
No safety and hazard information was found for this compound.
Future Directions
As no information was found on this compound, it’s hard to predict future directions. However, if this compound is part of ongoing research, future studies may reveal more about its properties and potential applications.
Please note that the absence of information could be due to the novelty of the compound, or it might not be widely studied. If you have access to more specific or proprietary databases, you might be able to find more information. Alternatively, if this is a novel compound, experimental studies might be necessary to gather the information you’re looking for.
properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-8-7-13(10(3)22-8)15-18-19-16(23-15)17-14(21)6-5-12-9(2)20-24-11(12)4/h7H,5-6H2,1-4H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMDQDWJMROVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.